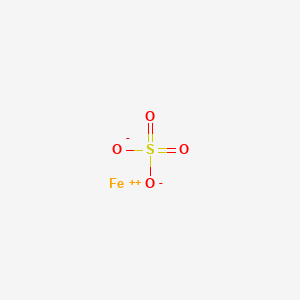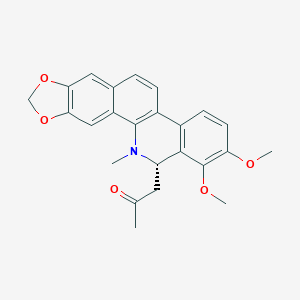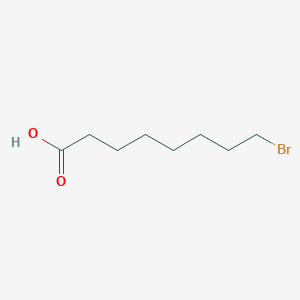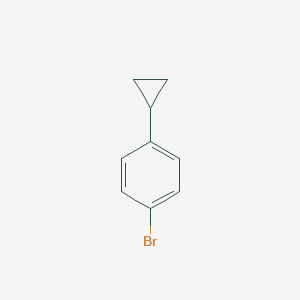
1-溴-4-环丙基苯
概述
描述
1-Bromo-4-cyclopropylbenzene is an organic compound with the molecular formula C₉H₉Br. It is a member of the class of bromobenzenes, characterized by a bromine atom attached to a benzene ring, which is further substituted by a cyclopropyl group at the para position.
科学研究应用
1-Bromo-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of sodium-dependent glucose transporter inhibitors, such as Tofoglifozin, which is a selective sodium glucose cotransporter 2 (SGLT2) inhibitor
Industry: Acts as an intermediate in the production of various chemical compounds and materials
作用机制
Target of Action
1-Bromo-4-cyclopropylbenzene is a reagent used in the synthesis of sodium-dependent glucose transporter inhibitors . These transporters are the primary targets of this compound. They play a crucial role in glucose homeostasis, allowing cells to absorb glucose from the bloodstream.
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . This involves the removal of a hydrogen atom from the benzylic position of the compound, resulting in the formation of a free radical. This free radical then reacts with N-bromosuccinimide (NBS), leading to the formation of the brominated compound .
Biochemical Pathways
The biochemical pathway affected by this compound is the glucose transport pathway. By inhibiting sodium-dependent glucose transporters, the compound reduces the absorption of glucose into cells. This can have downstream effects on various metabolic processes that rely on glucose as a source of energy .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of 1-Bromo-4-cyclopropylbenzene’s action is the inhibition of sodium-dependent glucose transporters, leading to reduced glucose absorption. On a cellular level, this can lead to changes in metabolic activity, as cells must rely on alternative sources of energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-cyclopropylbenzene. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals. Additionally, the compound’s efficacy may be influenced by the physiological state of the individual, including factors such as age, health status, and the presence of other medications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of 1-Bromo-4-cyclopropylbenzene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-Bromo-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form 4-cyclopropylbenzene
Common Reagents and Conditions:
Grignard Reagents: Magnesium in dry ether.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Heck Coupling: Palladium catalyst, base (e.g., triethylamine), and alkene
Major Products:
Grignard Reagent Formation: 4-Cyclopropylphenylmagnesium bromide.
Suzuki-Miyaura Coupling: Biaryl compounds.
Heck Coupling: Substituted alkenes
相似化合物的比较
1-Bromo-4-cyclopropylbenzene can be compared with other bromobenzenes and cyclopropyl-substituted benzenes:
1-Bromo-4-isopropylbenzene: Similar in structure but with an isopropyl group instead of a cyclopropyl group.
4-Bromocyclopropylbenzene: Another name for 1-Bromo-4-cyclopropylbenzene, highlighting its structural uniqueness.
1-Bromo-4-propylbenzene: Contains a propyl group, leading to different chemical properties and uses.
The uniqueness of 1-Bromo-4-cyclopropylbenzene lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in synthesis and medicinal chemistry .
属性
IUPAC Name |
1-bromo-4-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNBWVMEFUNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309625 | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-14-7 | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
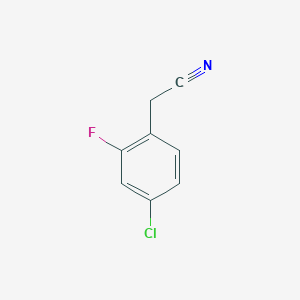
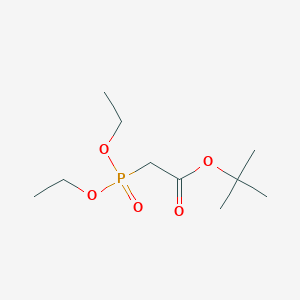
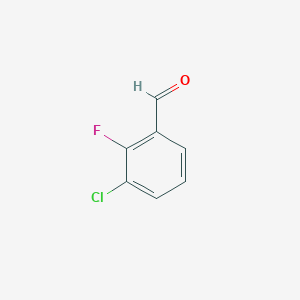
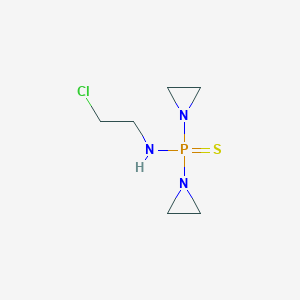
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

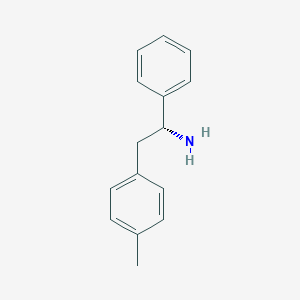
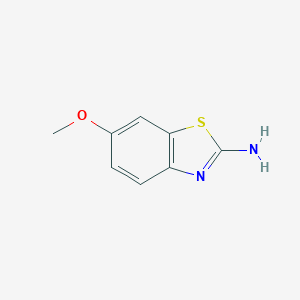
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
